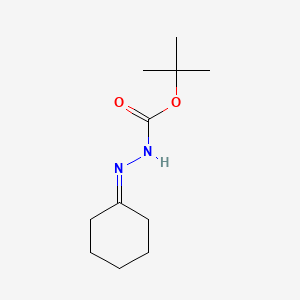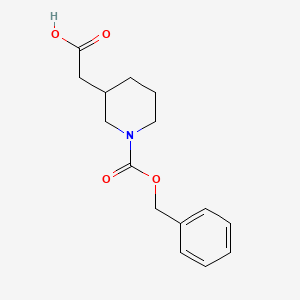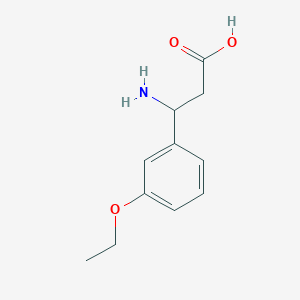
3-Amino-3-(3-ethoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Amino-3-(3-ethoxyphenyl)propanoic acid is a derivative of amino acids, which are fundamental building blocks of proteins. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and functionalities. These compounds are of interest due to their potential biological activities and applications in various fields such as nonlinear optical (NLO) materials, pharmaceuticals, and synthetic chemistry 10.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, reduction, and protection/deprotection strategies. For instance, a short synthesis of ethyl 3-(3-aminophenyl)propanoate was achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate compound . Similarly, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and separated into enantiomers using enantioselective N-acylation10. These methods highlight the synthetic approaches that could potentially be applied to the synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Amino-3-(3-ethoxyphenyl)propanoic acid has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, the crystal structure of a related compound was found to be stabilized by intramolecular N-H···O and O-H···O hydrogen bonds and intermolecular C-H···O and C-H···π interactions . These structural features are crucial for understanding the properties and reactivity of such compounds.
Chemical Reactions Analysis
The chemical reactivity of amino acid derivatives is influenced by the presence of functional groups such as amino, carboxylic, and phenyl groups. These functionalities can participate in various chemical reactions, including amide bond formation, esterification, and interactions with biological receptors 10. The papers discuss the structure-activity relationships of these compounds, which are essential for their biological efficacy and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives are determined by their molecular structure. The presence of electron-donating or withdrawing groups can affect their acidity, basicity, solubility, and stability. For instance, the introduction of substituents into the phenyl moieties can influence the in vitro activities of these compounds . Additionally, the nonlinear optical activity of certain derivatives has been confirmed by experimental and theoretical studies, indicating their potential application in NLO materials .
科学的研究の応用
Crystal Packing and Interaction Studies
A study by Zhang, Wu, and Zhang (2011) examined the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, related to 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This compound utilizes rare N⋯π and O⋯π interactions, providing insights into molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).
Renewable Building Block for Material Science
Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, a compound structurally similar to 3-Amino-3-(3-ethoxyphenyl)propanoic acid, as a renewable building block for material science. It was used to enhance the reactivity of molecules towards benzoxazine ring formation, showing its potential in sustainable material development (Trejo-Machin et al., 2017).
Synthesis of Heteroaryl Amino Acids
Kitagawa et al. (2004) discussed the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which include structures related to 3-Amino-3-(3-ethoxyphenyl)propanoic acid. These acids show a broad range of potential applications in pharmaceutical and chemical research (Kitagawa et al., 2004).
Biocatalysis in Amino Acid Synthesis
Mukherjee and Martínez (2011) utilized a biocatalytic route for synthesizing precursors of β-substituted-γ-amino acids, which include derivatives of 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This method demonstrates the utility of biocatalysis in efficiently synthesizing optically active compounds (Mukherjee & Martínez, 2011).
Functional Modification of Polymers
Aly and El-Mohdy (2015) explored the modification of hydrogels through condensation reactions with various amino compounds, including derivatives of 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This research highlights the compound's role in enhancing the properties of polymers for potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition Studies
Gupta et al. (2016) synthesized Schiff's bases derived from amino acids, including compounds structurally related to 3-Amino-3-(3-ethoxyphenyl)propanoic acid, and evaluated their corrosion inhibition properties. This indicates its potential application in protecting metals from corrosion (Gupta et al., 2016).
Asymmetric Biocatalysis in Drug Research
Li et al. (2013) conducted a study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a compound structurally similar to 3-Amino-3-(3-ethoxyphenyl)propanoic acid, emphasizing its significance in pharmaceutical intermediate production (Li et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-amino-3-(3-ethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVYSLNULCOBJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403174 |
Source


|
| Record name | 3-amino-3-(3-ethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-ethoxyphenyl)propanoic acid | |
CAS RN |
299167-74-1 |
Source


|
| Record name | 3-amino-3-(3-ethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

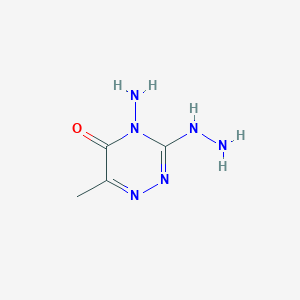
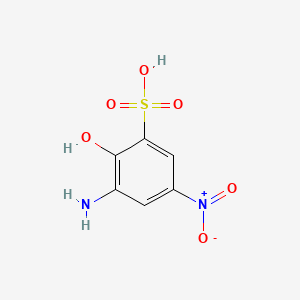
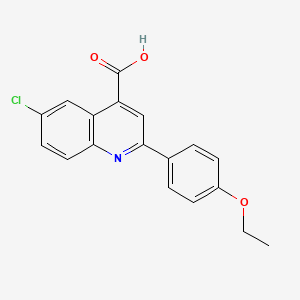
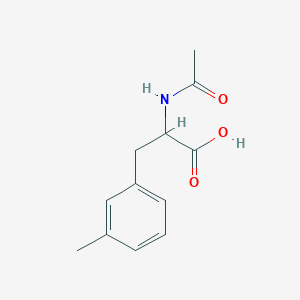
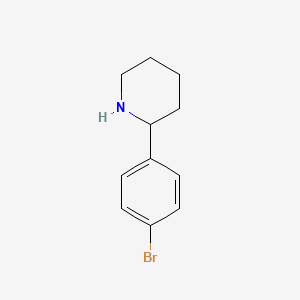
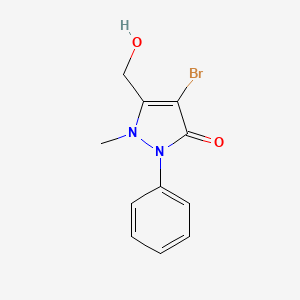
![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)
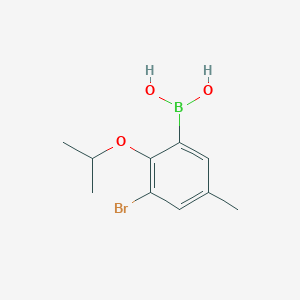
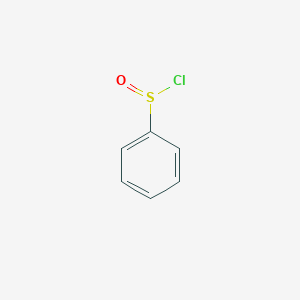
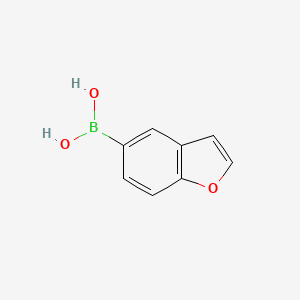

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)
